![molecular formula C8H7BrO3 B1380748 2-(4-Bromo-3-hydroxyphenyl)acetic acid CAS No. 1261815-87-5](/img/structure/B1380748.png)
2-(4-Bromo-3-hydroxyphenyl)acetic acid
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Overview
Description
2-(4-Bromo-3-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H7BrO3 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-3-hydroxyphenyl)acetic acid consists of a benzene ring with a bromo group at the 4th position and a hydroxy group at the 3rd position. An acetic acid group is attached to the benzene ring .Chemical Reactions Analysis
2-(4-Bromo-3-hydroxyphenyl)acetic acid can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
1. Analytical Methodologies
- A study by Yang, Liu, and Wan (2017) developed a method for the simultaneous determination of 4-hydroxyphenyl acetic acid (a related compound) in human urine, which could be helpful for cancer biomarker discovery (Yang, Liu, & Wan, 2017).
2. Structural Analysis and Synthesis
- Research by Guzei, Gunderson, and Hill (2010) provided insights into the molecular structure and synthesis aspects of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, highlighting the electron-withdrawing properties of the bromine atom and electron-donating properties of other substituents (Guzei, Gunderson, & Hill, 2010).
3. In Vivo Metabolism Studies
- Kanamori et al. (2002) identified the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, providing insights into metabolic pathways and potential applications in pharmacokinetics (Kanamori et al., 2002).
4. Natural Sources and Antioxidant Properties
- A study by Li, Li, Ji, and Wang (2007) on marine red alga Polysiphonia urceolata isolated natural bromophenols with significant DPPH radical-scavenging activity, suggesting potential antioxidant applications (Li, Li, Ji, & Wang, 2007).
5. Material Science and Chemical Synthesis
- Research on the synthesis of 4-bromo-4'-hydroxybiphenyl by Guo-du (2001) for liquid crystal display materials showcases the material science application of related bromophenols (Guo-du, 2001).
6. Biomedical Applications
- Abraham, Prasad, Pillai, and Ravindranathan (2002) synthesized copolyesters involving hydroxyphenylalkanoic acids, indicating potential biomedical applications for related compounds (Abraham, Prasad, Pillai, & Ravindranathan, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 4-hydroxyphenylacetic acid, which is known to induce the expression of nrf2 , a protein that regulates the expression of antioxidant proteins.
Mode of Action
For instance, it might bind to the active site of the target protein and induce conformational changes, leading to the activation or inhibition of the protein’s function .
Biochemical Pathways
Given its potential role in inducing the expression of nrf2 , it may be involved in the regulation of oxidative stress response pathways. Nrf2 is a key player in cellular defense mechanisms against oxidative stress, and its activation leads to the expression of various antioxidant proteins.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Result of Action
If it indeed induces the expression of nrf2 , it could potentially enhance the cellular defense mechanisms against oxidative stress, leading to reduced cellular damage and improved cell survival.
properties
IUPAC Name |
2-(4-bromo-3-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIUZKVIYWSGIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-hydroxyphenyl)acetic acid | |
CAS RN |
1261815-87-5 |
Source
|
Record name | 2-(4-bromo-3-hydroxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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